N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a 2,4-dimethylphenylacetamide moiety. This structure combines a coumarin-like chromene system with a thiazole ring, which is further functionalized with an acetamide group bearing lipophilic methyl substituents.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-7-8-14(13(2)9-12)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGZLUSMQNBEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno-Thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The chromeno-thiazole intermediate is then acylated with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.
Comparison with Similar Compounds
Structural Analogues
Coumarin-Thiazole Hybrids
- Compound 15 (2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) Structural Similarities: Shares the coumarin-thiazole backbone and a 2,4-dimethylphenyl group. Key Differences: The acetamide linkage in the target compound is directly attached to the chromeno-thiazole nitrogen, whereas Compound 15 has an additional aniline NH spacer. Physical Properties:
- Molecular Weight : 406.20 g/mol (M+H)+ vs. ~420 g/mol (estimated for the target compound).
- Compound 13 (2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) Structural Differences: Substitutes 2,4-dimethylphenyl with electron-withdrawing dichlorophenyl. Impact: Lower lipophilicity (Cl vs. CH₃) reduces membrane permeability, correlating with weaker α-glucosidase inhibition (IC₅₀ = 18.7 µM) .
Benzothiazole Derivatives
- N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Derivatives Example: Compound 18 () features a pyrimidinone-thioacetamide group. Comparison: The thioacetamide linkage in Compound 18 vs. acetamide in the target compound may alter hydrogen-bonding interactions with enzymes. The trifluoromethyl group enhances metabolic stability but increases molecular weight (m/z ~550) .
Chromeno-Thiazole Variants
- N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide Structural Differences: Replaces 2,4-dimethylphenylacetamide with a bulkier diphenylethanamide group. Impact: Increased steric hindrance may reduce binding affinity to compact enzyme active sites .
Functional and Pharmacological Comparisons
Enzyme Inhibition Potential
- α-Glucosidase Inhibition: Compound IC₅₀ (µM) Key Structural Features Target Compound (Predicted) ~10–15* Chromeno-thiazole, 2,4-dimethyl Compound 15 12.3 Coumarin-thiazole, 2,4-dimethyl Compound 13 18.7 Coumarin-thiazole, 2,4-dichloro *Predicted based on structural similarity to Compound 14.
Mechanistic Insights : The 2,4-dimethylphenyl group in the target compound likely enhances hydrophobic interactions with enzyme pockets, similar to Compound 15. Electron-donating methyl groups may improve binding compared to electron-withdrawing substituents (e.g., Cl in Compound 13) .
Physicochemical Properties
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a complex heterocyclic compound with significant biological activity. This compound belongs to a class of thiazole derivatives and has been studied for its potential therapeutic applications, particularly in oncology. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H16N2O2S
- IUPAC Name : this compound
- CAS Number : 681157-61-9
This compound features a chromene ring fused with a thiazole ring and an acetamide moiety, which enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound in this series displayed high potency against both sensitive and resistant cancer cell lines, indicating its potential as a therapeutic agent for drug-resistant cancers.
The mechanism by which this compound induces cell death involves the activation of both apoptosis and autophagy pathways. Studies indicate that it leads to significant tumor growth reduction in vivo using A375 xenograft models in mice, showcasing its efficacy in a living organism .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics. These properties are crucial for its potential development as an anticancer drug.
Other Biological Activities
In addition to its anticancer properties, compounds related to this structure have been evaluated for other biological activities:
- Cholinesterase Inhibition : Some derivatives have been found to exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and autophagy | |
| Cholinesterase Inhibition | Moderate inhibition of AChE and BChE |
Case Study 1: Melanoma Treatment
In a study involving melanoma cells, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death. The study also reported that treatment led to morphological changes typical of apoptotic cells.
Case Study 2: Pancreatic Cancer Models
Another investigation utilized pancreatic cancer models where the compound not only inhibited tumor growth but also improved survival rates in treated mice compared to control groups. This study emphasized the need for further exploration into the compound's mechanism and long-term effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
